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Compound of Interest

Compound Name: 4-Methoxy-beta-nitrostyrene
CAS No.: 5576-97-6

Cat. No.: B3416047

Get Quote

. J

Executive Summary & Physicochemical Profile[1][2]

[3]

4-Methoxy-

-nitrostyrene (CAS: 5576-97-6) is a conjugated nitroalkene predominantly used as a versatile
intermediate in organic synthesis, specifically in the preparation of phenethylamines and as a
Michael acceptor in asymmetric catalysis.[1]

For researchers and drug development professionals, accurate identification of this compound
relies on distinguishing the thermodynamically stable trans (

) isomer from the cis (

) isomer and identifying specific impurities arising from the Henry condensation.[1]

Physicochemical Properties Table[1][3][4][5][6]
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Property Value Observation/Notes
Molecular Formula MW: 179.17 g/mol
Appearance Yellow needles Crystalline solid

Sharp transition indicates high

Melting Point 86 -88 °C )
purity
Solubility Soluble
, EtOAC, Acetone
Solubility Insoluble/Poor Water, cold Hexanes
trans ( Confirmed by
Geometry
) NMR coupling constants

Synthesis & Sample Preparation (The Context)

To understand the spectroscopic data, one must understand the sample's origin.[1] The
standard preparation involves the Henry Reaction (nitroaldol condensation) between 4-
methoxybenzaldehyde and nitromethane.[1]

Synthesis Protocol (Henry Condensation)

Note: This protocol is provided for context to identify potential impurities (e.g., unreacted
aldehyde).

» Reagents: 4-Methoxybenzaldehyde (1.0 eq), Nitromethane (solvent/reagent excess),
Ammonium Acetate (catalytic).[1]

o Conditions: Reflux in glacial acetic acid or methanol for 2—4 hours.
e |solation: Upon cooling, the highly crystalline product precipitates.[1]

 Purification: Recrystallization from hot ethanol or methanol is critical to remove the reddish
impurities often associated with nitrostyrene polymerization.[1]
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Workflow Visualization

The following diagram outlines the critical path from raw materials to the purified analyte,
highlighting where impurities are removed.[1]

Reagents: Reflux Analyte:

4-MeO-Benzaldehyde Condensation Crystallization Crude Isolation Filter & Wash Recrystallization D
Nitromethane (GOl @ VIO (Precipitation on Cooling) (Hot Ethanol) UL 4 letiney
2-4 Hours beta-nitrostyrene

NH40Ac

Click to download full resolution via product page
Figure 1: Critical path for the synthesis and isolation of high-purity 4-methoxy-

-nitrostyrene.
Nuclear Magnetic Resonance (NMR) Analysis[1][4]
[7]

NMR is the definitive method for establishing the stereochemistry of the alkene.[1] The coupling
constant (

) of the vinylic protons is the primary diagnostic metric.[1]

H NMR Data (400 MHz, )

The spectrum is characterized by a para-substituted aromatic system (AA'BB’) and a distinct
pair of vinylic doublets.[1]
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Shift ( Coupling (
Position Multiplicity Integration Assignment
ppm) Hz)
Vinylic 7.98 Doublet 1H 13.6 Hz (Adjacent to
ring)
Vinylic 7.55 Doublet 1H 13.6 Hz (Adjacent to
nitro)
) Ar-H (meta to
Aromatic 7.50 Doublet 2H 8.8 Hz
OMe)
Ar-H (ortho to
Aromatic 6.97 Doublet 2H 8.8 Hz
OMe)
Methoxy 3.87 Singlet 3H

Technical Insight (Stereochemistry): The coupling constant of 13.6 Hz between the vinylic
protons at 7.98 and 7.55 ppm confirms the

(

) geometry.[1] A

(

) isomer would typically exhibit a coupling constant in the range of 7-10 Hz.[1] The

-proton (7.98 ppm) is significantly deshielded due to the combined anisotropic effect of the
aromatic ring and the conjugation with the nitro group.[1]

C NMR Data (100 MHz, )
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Shift (

Assignment Carbon Type
ppm)
162.5 C-4 (Ar) Quaternary (C-0O)
139.1 _Alkene CH (Conjugated)
135.2 _Alkene CH (Nitro-bearing)
131.2 C-2,6 (Ar) CH
122.5 C-1 (Ar) Quaternary
114.8 C-3,5 (Ar) CH
55.6 Methoxy

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy provides rapid confirmation of the functional groups, particularly the nitro
group and the conjugated system.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
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Wavenumber (

Intensity Vibrational Mode Diagnostic Value
)
1600 — 1630 Medium C=C Stretch Conjugated alkene.
1510 - 1520 st Primary confirmation
- ron .
g Asymmetric of nitro group.[1]
Secondary
1330 - 1340 Strong Symmetric confirmation of nitro
group.[1]
Aryl alkyl ether
1255 Strong C-O-C Stretch
(Methoxy).[1]
Out-of-plane bend
970 - 980 Medium =C-H Bending specific to trans-

alkenes.[1]

Mass Spectrometry (EI-MS)[1]

Electron lonization (70 eV) yields a distinct fragmentation pattern useful for structural

verification.[1]

e Molecular lon (

): m/z 179 (Significant intensity, indicating stability of the conjugated system).[1]

e Base Peak: Often m/z 132 or 133.[1]

Fragmentation Pathway Logic

The molecule typically fragments via the loss of the nitro group or elements thereof.[1]

e (179): Parent ion.

o Fragment (132/133): Loss of

(46 amu) or
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(47 amu).[1] The formation of the methoxy-styrene cation is a dominant pathway.[1]

e Fragment (89): Further fragmentation of the aromatic ring system.

Molecular lon (M+)

m/z =179

Fragmentation \Elimination

Loss of NO2 [M - HNO2]+
(-46) m/z = 132

:

Cation Radical
m/z = 133

Click to download full resolution via product page
Figure 2: Simplified fragmentation pathway observed in Electron lonization Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Methoxy-beta-nitrostyrene | COHONO3 | CID 229843 - PubChem
[pubchem.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Spectroscopic Characterization of trans-4-Methoxy- -
nitrostyrene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3416047/docs#spectroscopic-characterization-of-
trans-4-methoxy-nitrostyrene-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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